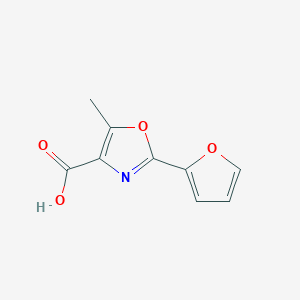

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid

描述

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole core substituted with a 2-furyl group at position 2 and a methyl group at position 3. This compound is primarily utilized in the synthesis of cyclic peptides and complex organic molecules, as evidenced by its role in the total synthesis of cyanobacteria-derived cyclic peptides like Dendroamide A and Nostocyclamide . Its synthesis involves hydrolysis of methyl ester precursors under basic conditions, yielding a carboxylic acid functional group critical for peptide coupling reactions .

属性

分子式 |

C9H7NO4 |

|---|---|

分子量 |

193.16 g/mol |

IUPAC 名称 |

2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) |

InChI 键 |

DIQXXEMZNWFONG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=CO2)C(=O)O |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid

General Strategy

The synthesis of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid typically involves:

- Formation of the oxazole ring system,

- Introduction of the 2-furyl substituent at the 2-position,

- Installation or transformation of the carboxylic acid group at the 4-position,

- Methyl substitution at the 5-position.

This is generally achieved through cyclization reactions involving appropriate precursors such as α-hydroxyketones or α-acylaminoketones, followed by functional group modifications.

Synthetic Routes from Literature

Cyclization of α-Acylaminoketones

One classical approach involves the cyclization of α-acylaminoketones, where the amino and keto groups are positioned to facilitate oxazole ring formation. The presence of a 2-furyl substituent can be introduced via acylation with 2-furoyl derivatives.

- The α-acylaminoketone precursor is prepared by acylation of an amino ketone with 2-furoyl chloride or equivalent activated esters.

- Cyclodehydration is typically induced by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), promoting ring closure to the oxazole.

- The methyl group at the 5-position can be introduced either by starting from a methylated ketone or via methylation post-cyclization.

Use of Ethyl-5-methyloxazole-4-carboxylate Intermediates

A more refined method involves the preparation of ethyl-5-methyloxazole-4-carboxylate derivatives, which can be hydrolyzed to the corresponding carboxylic acid.

- Starting from ethylacetoacetate and triethyl orthoformate, an intermediate such as ethyl ethoxymethyleneacetoacetate is formed.

- Reaction with hydroxylamine sulfate in the presence of sodium acetate yields ethyl-5-methyloxazole-4-carboxylate.

- This ester intermediate can be hydrolyzed under acidic or basic conditions to afford 5-methyloxazole-4-carboxylic acid.

- The 2-furyl substituent is introduced by coupling reactions with 2-furylacrylic acid derivatives or via substitution reactions on the oxazole ring.

This approach is supported by analogous methods used in the synthesis of related heterocycles such as 5-methylisoxazole-4-carboxylic acid derivatives, where careful control of reaction temperature and purification steps minimizes by-products and improves yield and purity.

Palladium-Catalyzed Coupling Reactions

Recent advances include palladium-catalyzed cross-coupling reactions to attach the 2-furyl group to preformed oxazole cores.

- A halogenated oxazole derivative (e.g., 2-bromo-5-methyloxazole-4-carboxylic acid or ester) undergoes Suzuki or Stille coupling with 2-furylboronic acid or 2-furylstannane.

- Conditions typically involve Pd(PPh3)4 or Pd2(dba)3 catalysts, bases such as cesium carbonate, and solvents like acetonitrile or toluene.

- This method offers regioselective introduction of the 2-furyl substituent with high yields and functional group tolerance.

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Formation of ethyl ethoxymethyleneacetoacetate | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 90–110 | Reaction time 1–3 hours |

| 2 | Cyclization to oxazole ester | Hydroxylamine sulfate, sodium acetate | −20 to 10 | Preferably −10 to 0 °C |

| 3 | Hydrolysis of ester | Acidic or basic aqueous media | Ambient to reflux | Yields 5-methyloxazole-4-carboxylic acid |

| 4 | Halogenation (if needed) | NBS or equivalent halogenating agent | 0 to 25 | For preparing halogenated oxazole |

| 5 | Pd-catalyzed coupling | Pd catalyst, 2-furylboronic acid, base (Cs2CO3), solvent | 80–100 | Reaction time 6–24 hours |

Purification and Characterization

- Crystallization from suitable solvents (e.g., methanol, ethyl acetate) is employed to purify the carboxylic acid.

- Chromatographic techniques (silica gel column chromatography) are used for intermediates.

- Characterization is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Discoveries and Optimization Insights

- The use of hydroxylamine sulfate instead of hydrochloride in cyclization steps reduces impurities and improves reaction clarity.

- Reverse addition techniques during acylation minimize by-product formation.

- Pd-catalyzed cross-couplings provide a modular approach to introduce various heteroaryl substituents, including 2-furyl, with high regioselectivity and yield.

- Temperature control during cyclization and hydrolysis steps is critical to avoid isomerization or decomposition.

- Use of anhydrous conditions and dry solvents during halogenation and coupling steps enhances product quality.

Summary Table of Preparation Methods

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

-

Mechanistic Insights :

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan ring participates in EAS reactions, while the electron-deficient oxazole ring directs substitutions to specific positions.

-

Key Observations :

Reduction Reactions

The oxazole ring can undergo hydrogenation under controlled conditions.

-

Applications : Partial hydrogenation products serve as intermediates in synthesizing bioactive molecules .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂.

| Conditions | Temperature/Time | Product | By-Products | Source |

|---|---|---|---|---|

| Pyridine, Cu powder | 180°C, 3 hr | 2-(2-Furyl)-5-methyloxazole | CO₂ | |

| H₂SO₄ (conc.) | 120°C, 1 hr | 2-(2-Furyl)-5-methyloxazole | Trace sulfonates |

-

Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by conjugation with the oxazole ring .

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form diketones or maleic acid derivatives.

-

Challenges : Overoxidation is common with strong oxidants like KMnO₄, leading to cleavage products .

Ring-Opening Reactions

The oxazole ring can undergo nucleophilic attack under basic or acidic conditions.

| Reagents | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| NaOH (10%) | Reflux, 8 hr | 2-(2-Furyl)-N-(hydroxy)acetamide | Hydrolysis | |

| NH₂NH₂, EtOH | 60°C, 4 hr | 2-(2-Furyl)-5-methyl-4-hydrazinyloxazole | Nucleophilic substitution |

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility.

| Base | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| NaHCO₃ | H₂O, 25°C | Sodium 2-(2-furyl)-5-methyloxazole-4-carboxylate | >50 mg/mL | |

| Triethylamine | CH₂Cl₂, 0°C | Triethylammonium salt | Improved in organic solvents |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring isomerization.

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid dimer | 0.12 |

科学研究应用

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

5-Methyl-2-phenyloxazole-4-carboxylic Acid

- Structure : Replaces the 2-furyl group with a phenyl ring.

- Similarity score: 0.77 .

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate

- Structure : Contains a 4-chlorophenyl group at position 2 and an ethyl ester at the carboxylic acid position.

- Properties : The chlorophenyl group increases electron-withdrawing effects, while the ester improves lipophilicity.

- Biological Activity : Demonstrated hypolipidemic effects in rats, with a structure-activity relationship (SAR) highlighting the importance of the chlorophenyl and furyl substituents .

Heterocycle Core Modifications

2-(2-Furyl)-4-methylthiazole-5-carboxylic Acid

- Structure : Replaces the oxazole oxygen with a sulfur atom (thiazole core).

- Applications: Though biological data are unspecified, thiazole derivatives are known for antimicrobial and anticancer activities .

5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Substitutes the furyl group with a thiophene ring.

- Properties : Thiophene’s aromaticity and larger atomic size (sulfur vs. oxygen) may alter electronic properties and metabolic stability .

Hypolipidemic Agents

- Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate : Reduced lipid levels in rats, with SAR studies emphasizing the necessity of the furyl and chlorophenyl groups for efficacy .

Carcinogenicity in Nitrofuran Derivatives

- Formic Acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide: Induced mammary, kidney, and intestinal tumors in rats, linking the 5-nitrofuran moiety to carcinogenicity .

- 5-Nitro-2-furaldehyde Semicarbazone : Produced benign mammary tumors, indicating substituent-dependent toxicity .

- Relevance to Target Compound : While 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid lacks nitro groups, the furyl substituent’s role in modulating toxicity warrants caution in drug design.

Physicochemical Properties

生物活性

2-(2-Furyl)-5-methyloxazole-4-carboxylic acid (C9H7NO4) is a compound of interest due to its potential biological applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid features a furan ring and an oxazole moiety, contributing to its unique biological properties. The compound has a molecular weight of approximately 179.16 g/mol and is characterized by the following structural formula:

Synthesis

The synthesis of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid typically involves the reaction of 5-methylisoxazole-4-carboxylic acid derivatives with furyl-containing reagents. Various methods have been explored in patents and literature to optimize yield and purity, focusing on minimizing by-products during the synthesis process .

Biological Activity

Research indicates that 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid exhibits notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

2. Anti-inflammatory Effects

In vitro studies have suggested that 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity was assessed through assays measuring IL-6 and TNF-alpha levels in macrophage cultures treated with the compound.

3. Potential Antiviral Activity

Preliminary screenings indicate that this compound may inhibit certain viral infections, although detailed mechanisms remain to be elucidated. It has been evaluated in models of viral infections, showing promise in reducing viral load in infected cells.

Case Studies

A notable case study conducted on the anti-inflammatory effects involved administering varying doses of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid to a murine model with induced inflammation. The study reported a dose-dependent reduction in inflammation markers compared to control groups, highlighting its therapeutic potential.

常见问题

Q. What are the established synthetic routes for 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via flow chemistry approaches, such as the oxidation of β-hydroxy amides using Deoxo-Fluor® and manganese dioxide under controlled conditions. For example, methyl ester derivatives of structurally similar oxazoles (e.g., 2-phenyl-5-methyloxazole-4-carboxylic acid methyl ester) were synthesized with >95% purity using optimized flow parameters . Traditional reflux methods with acetic acid as a solvent (e.g., 3–5 hours at 100°C) are also viable but may produce lower yields due to thermal decomposition risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Focus on distinguishing furyl protons (δ 6.3–7.5 ppm in H-NMR) and oxazole ring protons (δ 2.6–3.9 ppm for methyl groups). For example, 5-methyloxazole derivatives exhibit a singlet for the methyl group at δ 2.68 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to monitor purity, especially for detecting byproducts like unreacted furyl precursors .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Store the compound at 0–6°C in anhydrous conditions to prevent hydrolysis of the oxazole ring. Avoid prolonged exposure to light, as furyl moieties are prone to photodegradation. Contaminated clothing or equipment should be decontaminated using ethanol washes to prevent cross-reactivity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound, particularly in antimicrobial studies?

Discrepancies in bioactivity may arise from differences in bacterial strain susceptibility or compound purity. Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates (e.g., Escherichia coli TraE protein binding studies) and validate purity via LC-MS (>97% by area under the curve) . Structural analogs, such as 5-(2-furyl)nicotinic acid, show that minor substitutions (e.g., replacing oxazole with pyridine) drastically alter binding affinity, emphasizing the need for precise structural confirmation .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking studies using crystallographic data (e.g., PDB ID 5WIP) reveal that the furyl group interacts with hydrophobic pockets in bacterial type IV secretion systems, while the carboxylic acid moiety forms hydrogen bonds. Modifying the methyl group at position 5 or introducing electron-withdrawing substituents on the oxazole ring could optimize binding .

Q. What are the mechanistic implications of this compound’s degradation under acidic or basic conditions?

Acidic hydrolysis predominantly cleaves the oxazole ring, generating 2-furoyl fragments and methylamine byproducts, as observed in related compounds like 5-methylisoxazole-4-carboxylic acid. In contrast, basic conditions promote decarboxylation, forming 2-(2-furyl)-5-methyloxazole. Monitor degradation pathways using C-NMR tracking of carboxylate loss .

Q. How can researchers address low yields in large-scale synthesis, and what catalysts improve efficiency?

Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for furyl-oxazole intermediates. For instance, 3-(2-furyl)benzoic acid derivatives achieved 85% yield using Suzuki-Miyaura cross-coupling with aryl boronic acids under inert atmospheres . Scale-up protocols should prioritize flow chemistry over batch reactors to minimize side reactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。